molecular formula C16H14ClN3O3 B2853988 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride CAS No. 1179501-24-6

2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride

Cat. No.: B2853988
CAS No.: 1179501-24-6
M. Wt: 331.76
InChI Key: BRZNCMGJYRYBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C16H14ClN3O3 and a molecular weight of 331.76.

Preparation Methods

The synthesis of 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride typically involves a series of chemical reactions. The synthetic route often includes the esterification of 4-cyanobenzoic acid with 2-(nicotinamido)ethanol under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride can be compared with similar compounds such as:

    Nicotinamide adenine dinucleotide (NAD): Both compounds contain the nicotinamide moiety, but NAD is a coenzyme involved in redox reactions.

    4-Cyanobenzoic acid derivatives: These compounds share the cyanobenzoate structure but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 4-cyanobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3.ClH/c17-10-12-3-5-13(6-4-12)16(21)22-9-8-19-15(20)14-2-1-7-18-11-14;/h1-7,11H,8-9H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZNCMGJYRYBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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